8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a tricyclic core with substitutions at the 1-, 3-, 7-, and 8-positions. The 8-position features a 3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl chain, while methyl groups occupy the 1-, 3-, and 7-positions. This structural configuration is critical for its interaction with serotonin (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors, as well as phosphodiesterases (PDE4B1 and PDE10A) . The dihydroisoquinoline moiety enhances receptor binding affinity and selectivity, making it a candidate for neurological and psychiatric therapeutics .
Properties
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-15-13-28-18-19(24(2)22(30)25(3)20(18)29)23-21(28)27(15)11-6-10-26-12-9-16-7-4-5-8-17(16)14-26/h4-5,7-8,13H,6,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRIIFQEVCMRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically beginning with the preparation of the imidazole and purine core, followed by the incorporation of the isoquinoline moiety. The key reactions often include:
Cyclization: : Forming the purine structure through intramolecular reactions.
Addition of the Isoquinoline: : Reacting the intermediate compound with isoquinoline under controlled conditions (e.g., temperature, catalysts).
Industrial Production Methods
Industrial production would scale up these reactions using optimized conditions to ensure high yield and purity. Methods such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: : Reduction reactions could yield different derivatives by adding hydrogen atoms.
Substitution: : The compound can undergo substitution reactions, particularly nucleophilic and electrophilic substitutions, to modify its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substituents: : Alkyl halides, Grignard reagents.
Major Products Formed
Depending on the reaction conditions and reagents, major products can include:
Oxidized purine derivatives.
Reduced isoquinoline-containing compounds.
Substituted derivatives with various functional groups.
Scientific Research Applications
This compound’s unique structure lends itself to a variety of research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: : Employed in the development of new materials or catalysts.
Mechanism of Action
The exact mechanism of action depends on the application:
Molecular Targets: : Enzymes, receptors, and other biomolecules.
Pathways Involved: : Cellular signaling pathways, metabolic processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
*Estimated based on molecular formula.
Key Structural-Activity Relationships (SAR)
Substituent Chain Length :
- The target compound’s propyl chain at the 8-position balances receptor affinity and metabolic stability. A butyl chain (as in ’s Compound 5) slightly increases PDE10A inhibition but may reduce blood-brain barrier permeability .
- Shorter chains (e.g., ethyl in ) reduce steric hindrance, favoring 5-HT₁A binding .
Aromatic Moieties: Dihydroisoquinoline (target compound) enhances 5-HT₆/D₂ receptor affinity due to π-π stacking and hydrogen bonding . Benzyl groups () confer high A3AR selectivity, while methoxyphenyl () increases lipophilicity and membrane permeability .
Methylation Patterns :
- Trimethylation (1-, 3-, 7-positions) in the target compound reduces off-target interactions compared to dimethylated analogues (e.g., ’s compounds) .
Enzyme Inhibition: The dihydroisoquinoline-propyl chain in the target compound shows dual PDE4B1/PDE10A inhibition, whereas imidazole-containing analogues () prioritize adenosine receptor antagonism .
Selectivity and Therapeutic Potential
- Serotonin/Dopamine Receptors : The target compound’s 5-HT₆ affinity (Ki < 10 nM) surpasses that of pyrrolo[2,1-f]purine derivatives (), making it suitable for depression and cognitive disorders .

- Adenosine Receptors: Imidazo[2,1-f]purines with small alkyl chains (e.g., ’s Compound 73) exhibit nanomolar A3AR affinity, useful in inflammatory diseases .
- PDE Inhibition: Propyl/dihydroisoquinoline hybrids (target compound) show balanced PDE4B1/PDE10A inhibition, contrasting with methoxy-substituted analogues () that lack PDE data .
Biological Activity
The compound 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known by its CAS number 923229-01-0, is a complex organic molecule with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and patent literature to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O2 |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 923229-01-0 |
Structural Characteristics
The compound features a unique structure that includes a dihydroisoquinoline moiety and an imidazo[2,1-f]purine backbone. These structural components are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with purine metabolism pathways. It has been shown to influence the synthesis and degradation of purines, which are crucial for various cellular functions, including DNA and RNA synthesis.
Inhibition of Purine Synthesis
Research indicates that compounds similar to this one can inhibit the de novo synthesis of purines. For instance, adenine derivatives have been documented to suppress glycine incorporation into uric acid, suggesting a feedback inhibition mechanism affecting purine biosynthesis pathways .
Antioxidant Activity
Studies have suggested that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The presence of the isoquinoline structure is often linked to enhanced antioxidant activity due to its ability to scavenge free radicals.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects of related compounds in models of neurodegenerative diseases. The modulation of dopaminergic pathways by isoquinoline derivatives suggests that this compound may have implications in treating conditions like Parkinson's disease .
Study on Uric Acid Metabolism
A notable study investigated the effects of purine derivatives on uric acid metabolism. It was found that certain derivatives can alter uric acid levels in urine without affecting overall purine excretion rates. This implies that the compound may play a role in managing conditions like gout through its influence on uric acid synthesis and breakdown .
Neuropharmacological Evaluation
In another study focusing on neuropharmacology, compounds structurally related to this imidazo[2,1-f]purine derivative were evaluated for their effects on cognitive functions in animal models. Results indicated improvements in memory retention and learning capabilities, suggesting a possible therapeutic role in cognitive disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodology : The compound can be synthesized via modular strategies, such as:
- Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under conditions like CuI, sodium ascorbate, and N,N'-dimethylethylenediamine in tert-butanol/H₂O (4:1) at 65°C for 3 hours .
- Sonogashira Coupling : Palladium-catalyzed cross-coupling of terminal alkynes with aryl/heteroaryl halides using Pd(PPh₃)₄, CuI, and N,N-diisopropylethylamine in dry DMF at 80°C for 16 hours .
- Key Steps : Introduction of the 3,4-dihydroisoquinoline moiety via propyl linker functionalization, followed by methylation at N-1, N-3, and N-7 positions.
Q. Which purification techniques are optimal for isolating this compound?
- Methodology : Column chromatography is the primary method, using silica gel (e.g., 230–400 mesh) with gradient elution (e.g., chloroform/methanol 9:1 to 7:3). Yields typically range from 10–55%, with purity confirmed by TLC and HPLC .
- Critical Parameters : Solvent polarity adjustments and monitoring via UV detection (254 nm) to isolate isomers or byproducts.
Q. What spectroscopic methods are used for structural elucidation?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups at N-1/N-3/N-7 appear as singlets at δ ~3.2–3.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ with <5 ppm error) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups in the dione moiety .
Advanced Research Questions
Q. How to design experiments to evaluate adenosine receptor antagonism?
- Methodology :
- Radioligand Binding Assays : Use [³H]CGS 21680 for A₂A receptor affinity studies. Incubate with HEK293 cells expressing human adenosine receptors (1–100 nM compound concentration) .
- Functional cAMP Assays : Measure inhibition of agonist-induced cAMP accumulation via ELISA. IC₅₀ values are calculated using non-linear regression (GraphPad Prism) .
- Controls : Include reference antagonists (e.g., ZM241385 for A₂A) and assess selectivity across receptor subtypes (A₁, A₂B, A₃).
Q. How to resolve contradictions in binding affinity data across studies?
- Methodology :
- Statistical DOE : Apply factorial design to test variables (e.g., buffer pH, Mg²⁺ concentration) that influence receptor-ligand interactions. Use ANOVA to identify significant factors .
- Meta-Analysis : Pool data from multiple assays (e.g., SPR, ITC) and apply weighted regression to account for experimental variability .
Q. What computational approaches predict metabolic pathways and reactive intermediates?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model CYP450-mediated oxidation sites. Fukui indices identify nucleophilic regions prone to epoxidation or hydroxylation .
- Machine Learning : Train models on datasets (e.g., Metabolite™) to predict Phase I/II metabolism. Input descriptors include logP, topological surface area, and electrophilicity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

